3-Ethyl-4-fluoro-1H-pyrazol-5-amine
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Overview
Description
3-Ethyl-4-fluoro-1H-pyrazol-5-amine is an organic compound with the molecular formula C5H8FN3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-fluoro-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with 4-fluorobenzoyl chloride, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-fluoro-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethyl-4-fluoro-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Ethyl-4-fluoro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
3-Ethyl-4-fluoro-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H8FN3 |
---|---|
Molecular Weight |
129.14 g/mol |
IUPAC Name |
5-ethyl-4-fluoro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C5H8FN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9) |
InChI Key |
JSPSWHDHHBHHET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)N)F |
Origin of Product |
United States |
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